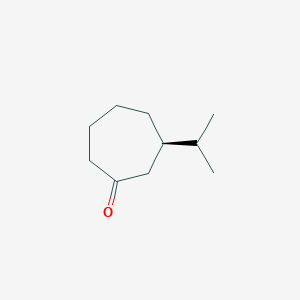
Cycloheptanone, 3-(1-methylethyl)-, (3R)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Isopropylcycloheptanone is an organic compound characterized by a cycloheptanone ring substituted with an isopropyl group at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Isopropylcycloheptanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the catalytic hydrogenation of a precursor compound, such as 3-isopropylcycloheptene, in the presence of a suitable catalyst like palladium on carbon (Pd/C). The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-3-Isopropylcycloheptanone may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, advanced purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
®-3-Isopropylcycloheptanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of ®-3-Isopropylcycloheptanone can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group or other substituents are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or amines in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted cycloheptanones or cycloheptanes.
Scientific Research Applications
®-3-Isopropylcycloheptanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-3-Isopropylcycloheptanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cycloheptanone: A structurally similar compound with a cycloheptanone ring but without the isopropyl group.
3-Methylcycloheptanone: Similar to ®-3-Isopropylcycloheptanone but with a methyl group instead of an isopropyl group.
Cyclohexanone: A six-membered ring ketone, structurally simpler than ®-3-Isopropylcycloheptanone.
Uniqueness
®-3-Isopropylcycloheptanone is unique due to the presence of the isopropyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
154701-69-6 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(3R)-3-propan-2-ylcycloheptan-1-one |
InChI |
InChI=1S/C10H18O/c1-8(2)9-5-3-4-6-10(11)7-9/h8-9H,3-7H2,1-2H3/t9-/m1/s1 |
InChI Key |
FADJMQQFGSBLND-SECBINFHSA-N |
SMILES |
CC(C)C1CCCCC(=O)C1 |
Isomeric SMILES |
CC(C)[C@@H]1CCCCC(=O)C1 |
Canonical SMILES |
CC(C)C1CCCCC(=O)C1 |
Synonyms |
Cycloheptanone, 3-(1-methylethyl)-, (3R)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















